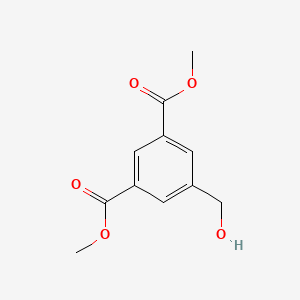
Dimethyl 5-(hydroxymethyl)isophthalate
Übersicht
Beschreibung
Dimethyl 5-(hydroxymethyl)isophthalate is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 . It is a solid or liquid substance that should be stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The InChI code for Dimethyl 5-(hydroxymethyl)isophthalate is1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 5-(hydroxymethyl)isophthalate are not detailed in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used in various reactions. For instance, it undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether to afford 5-substituted derivatives of isophthalic acid .Physical And Chemical Properties Analysis
Dimethyl 5-(hydroxymethyl)isophthalate is a solid or liquid substance . It should be stored in a dry, sealed environment at 2-8°C . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Derivatives of Isophthalic Acid
- Summary of the Application: Dimethyl 5-hydroxyisophthalate undergoes a base-catalyzed nucleophilic oxirane ring-opening addition reaction with allyl glycidyl ether, to afford 5-substituted derivatives of isophthalic acid .
- Methods of Application: The method involves a base-catalyzed nucleophilic oxirane ring-opening addition reaction. The reactants are Dimethyl 5-hydroxyisophthalate and allyl glycidyl ether .
- Results or Outcomes: The result of this reaction is the formation of 5-substituted derivatives of isophthalic acid .
Application 2: Preparation of Sterically Crowded Polyether Dendrons
- Summary of the Application: A novel building block derived from dimethyl 5-hydroxyisophthalate was used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions .
- Methods of Application: The method involves the use of a novel building block derived from dimethyl 5-hydroxyisophthalate. This building block is used in O-allylation/Claisen rearrangement reactions to prepare sterically crowded polyether dendrons .
- Results or Outcomes: The result of this process is the formation of sterically crowded polyether dendrons .
Application 3: Synthesis of Radiographic Contrast Agent
- Summary of the Application: Dimethyl 5-Hydroxyisophthalate is used as a synthetic intermediate in the synthesis of N,N’-Bis (2,3-dihydroxypropyl)-5- [ (N- (2-hydroxyethyl)carbamoyl)methoxy]-2,4,6-triiodoisophthalamide, a compound related to Ioversol which is a nonionic, low osmolality, radiographic contrast agent .
- Methods of Application: The method involves the use of Dimethyl 5-Hydroxyisophthalate as a synthetic intermediate in the synthesis of the contrast agent .
- Results or Outcomes: The result of this synthesis is a compound related to Ioversol, which is a nonionic, low osmolality, radiographic contrast agent .
Application 4: Preparation of Bis (phebox) Derivative of the Cyclophosphazene
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the preparation of bis (phebox) derivative of the cyclophosphazene .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the bis (phebox) derivative of the cyclophosphazene .
- Results or Outcomes: The result of this synthesis is the formation of the bis (phebox) derivative of the cyclophosphazene .
Application 5: Synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic Acid Dimethyl Ester
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the ester .
- Results or Outcomes: The result of this synthesis is the formation of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
Application 6: Synthesis of Fullerene Derivative Bearing a Triethylene Glycol-Type Polar Head Group
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of a fullerene derivative bearing a triethylene glycol-type polar head group .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the fullerene derivative .
- Results or Outcomes: The result of this synthesis is the formation of a fullerene derivative bearing a triethylene glycol-type polar head group .
Application 7: Influence of Third Component in Copolymerization
- Summary of the Application: The influence of a third component, i.e., a series of 1,ω-alkanediols on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) has been studied .
- Methods of Application: The method involves studying the influence of a third component, a series of 1,ω-alkanediols, on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) .
- Results or Outcomes: The study provides insights into the influence of a third component on the copolymerization reaction .
Application 8: Lipase-Catalyzed Condensation Polymerization
- Summary of the Application: Lipase-catalyzed condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol is reported .
- Methods of Application: The method involves the use of lipase to catalyze the condensation polymerization of dimethyl 5-hydroxyisophthalate with polyethylene glycol .
- Results or Outcomes: The result of this process is the formation of a polymer .
Application 9: Synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic Acid Dimethyl Ester
- Summary of the Application: Dimethyl 5-hydroxyisophthalate is used in the synthesis of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
- Methods of Application: The method involves the use of Dimethyl 5-hydroxyisophthalate in the synthesis of the ester .
- Results or Outcomes: The result of this synthesis is the formation of 5- {2- [2- (2-methoxyethoxy)ethoxy]ethoxy}benzene-1,3-dicarboxylic acid dimethyl ester .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Dimethyl 5-(hydroxymethyl)isophthalate are not mentioned in the search results, related compounds like Dimethyl 5-hydroxyisophthalate have been used to prepare sterically crowded polyether dendrons, via O-allylation/Claisen rearrangement reactions . This suggests potential applications in the synthesis of complex organic structures.
Eigenschaften
IUPAC Name |
dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGDEIHUEMPLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552289 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-(hydroxymethyl)isophthalate | |
CAS RN |
109862-53-5 | |
| Record name | Dimethyl 5-(hydroxymethyl)benzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

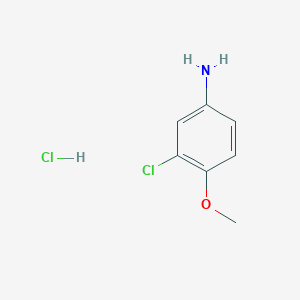
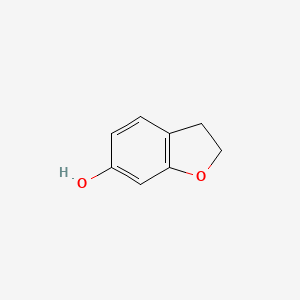
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
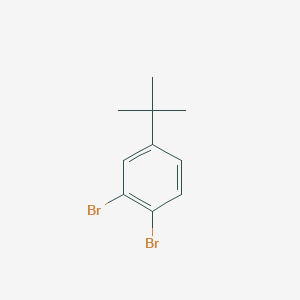
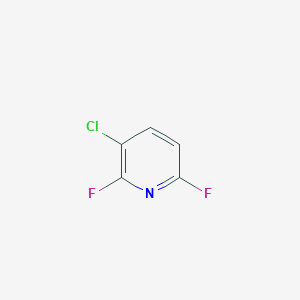
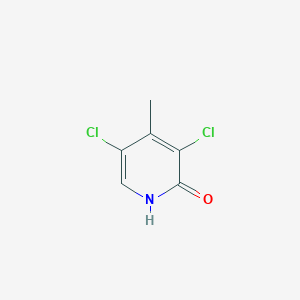
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)

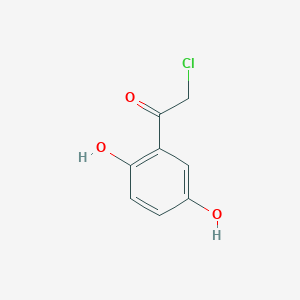
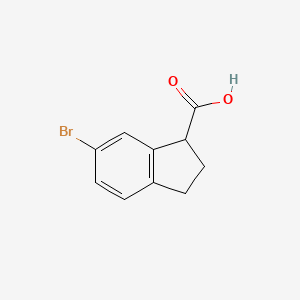
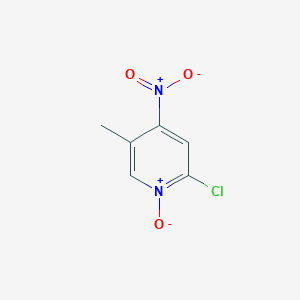
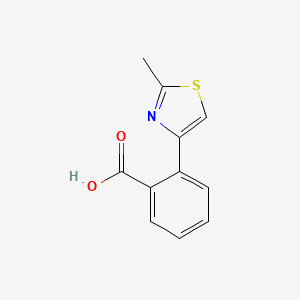
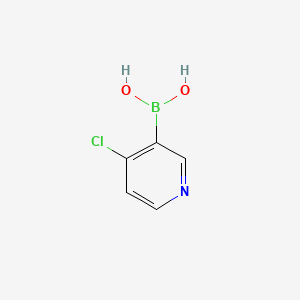
![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)